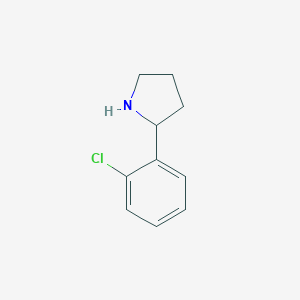

![molecular formula C9H12 B146486 (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene CAS No. 16219-75-3](/img/structure/B146486.png)

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

Overview

Description

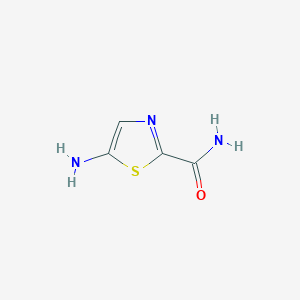

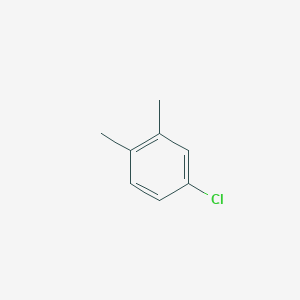

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C₉H₁₂. It is a colorless liquid that consists of an ethylidene group attached to a norbornene structure. This compound is notable for its two sites of unsaturation, making it a versatile monomer in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

5-Ethylidene-2-norbornene (ENB) primarily targets the process of polymerization . It is used in the synthesis of polymers, specifically in the production of the commercial polymer ethylene propylene diene monomer (EPDM) .

Mode of Action

ENB interacts with its targets through a process known as oligomerization and polymerization . Nickel- and palladium-based catalyst systems are developed to convert ENB to oligomers and polymers with highly controllable molecular weights . Depending on the choice of central metal ion, supporting ligand, and α-olefin chain transfer agent (CTA), ENB-derived materials ranging from dimers to high molecular weight polymers are prepared .

Biochemical Pathways

The primary biochemical pathway involved in the action of ENB is the polymerization process . This process involves the conversion of ENB to oligomers and polymers, which find applications in a range of materials including surfactants, lubricants, resins, and adhesives .

Pharmacokinetics

The molecular weights of the resulting oligomers and polymers can be controlled, which may influence their physical and chemical properties .

Result of Action

The result of ENB’s action is the production of oligomers and polymers with highly controllable molecular weights . These materials have a wide range of applications, including use in surfactants, lubricants, resins, and adhesives . The rigid bicyclic repeat units of oligomeric ENB give rise to physical properties that are similar to, and perhaps complementary to, the well-studied parent norbornene (NB) and dicyclopentadiene (DCPD) oligomers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ENB. For instance, the presence of vapors can accumulate to form explosive concentrations, and thus, adequate ventilation is necessary when handling ENB . Furthermore, ENB is a reactive compound, and its emissive concentration in industrial emissions has been studied . The method developed provides a discontinuous technique to measure reactive volatile organic compounds using easy-to-use instruments and assures a very good accuracy and precision even with high-humidity gas flows .

Biochemical Analysis

Biochemical Properties

5-Ethylidene-2-norbornene may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts such as acids or initiators, it may undergo exothermic addition polymerization reactions .

Cellular Effects

It is known that the compound is used in the synthesis of polymers, which have been studied for their effects on cells . These polymers have been found to have high transparency, low dielectric constant, thermal stability, and chemical resistance . They are also used as membrane materials for gas separation of hydrocarbons and CO2 removal from industrial off gas streams .

Molecular Mechanism

The molecular mechanism of 5-Ethylidene-2-norbornene involves its conversion to oligomers and polymers with highly controllable molecular weights . This process is facilitated by nickel- and palladium-based catalyst systems . The structure of the polymer backbone affects the properties of polynorbornenes .

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of 5-Ethylidene-2-norbornene rapidly decreases with time

Metabolic Pathways

It is known that the compound can be converted to oligomers and polymers through a process facilitated by nickel- and palladium-based catalyst systems .

Transport and Distribution

It is known that the compound can be converted to oligomers and polymers, which may affect its transport and distribution .

Subcellular Localization

It is known that the compound can be converted to oligomers and polymers, which may affect its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is typically prepared through the isomerization of vinyl norbornene, which is obtained via the Diels-Alder reaction of butadiene and cyclopentadiene . The reaction conditions often involve the use of catalysts to facilitate the isomerization process.

Industrial Production Methods: In industrial settings, this compound can be produced in two steps from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production. In North America, Nippon Chemical Texas Inc. is one of the manufacturers of this compound .

Chemical Reactions Analysis

Types of Reactions: (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents.

Reduction: May react exothermically with reducing agents to release hydrogen gas.

Polymerization: Undergoes addition polymerization in the presence of catalysts or initiators.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents.

Reduction: Reducing agents.

Polymerization: Catalysts such as acids or initiators.

Major Products:

Oxidation: Oxidized derivatives.

Reduction: Reduced derivatives with hydrogen gas release.

Polymerization: Polymers and oligomers with controllable molecular weights.

Scientific Research Applications

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the production of ethylene-propylene-diene monomer (EPDM) rubber.

Biology: Utilized in the synthesis of polymers for biological applications.

Medicine: Potential use in drug delivery systems due to its polymerization properties.

Comparison with Similar Compounds

Norbornene: A parent compound with a similar bicyclic structure but without the ethylidene group.

Dicyclopentadiene: Another bicyclic compound used in polymerization reactions.

Vinyl Norbornene: A precursor to (5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene with a vinyl group instead of an ethylidene group.

Uniqueness: this compound is unique due to its dual sites of unsaturation, which provide versatility in polymerization reactions. This compound’s ethylidene group allows for additional functionalization and cross-linking, making it valuable in the production of high-performance materials .

Properties

CAS No. |

16219-75-3 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

(1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1 |

InChI Key |

OJOWICOBYCXEKR-WHZSQGQPSA-N |

SMILES |

CC=C1CC2CC1C=C2 |

Isomeric SMILES |

C/C=C/1\C[C@H]2C[C@@H]1C=C2 |

Canonical SMILES |

CC=C1CC2CC1C=C2 |

boiling_point |

297.7 °F at 760 mmHg (USCG, 1999) 67 °C @ 50 MM HG 148 °C 298 °F |

Color/Form |

COLORLESS LIQUID |

density |

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float 0.8958 @ 20 °C Relative density (water = 1): 0.9 0.90 |

flash_point |

79 °F (NTP, 1992) 38 °C 38.33 °C, open cup 38 °C o.c. 79 °F (oc) 101 °F |

melting_point |

-112 °F (USCG, 1999) FP: -80 °C -80 °C -112 °F |

| 28304-66-7 28304-67-8 16219-75-3 |

|

physical_description |

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water. Liquid Colorless to white liquid with a turpentine-like odor; [NIOSH] WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless to white liquid with a turpentine-like odor. |

Pictograms |

Flammable; Irritant; Environmental Hazard |

solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) Solubility in water: none |

Synonyms |

5-Ethylidenebicyclo[2.2.1]hept-2-ene; 2-Ethylidene-5-norbornene; 2-Ethylidenebicyclo[2.2.1]hept-5-ene; 5-Ethylidenenorbornene; Ethylidene-2-norbornene; Ethylidenenorbornene |

vapor_density |

Relative vapor density (air = 1): 4.1 |

vapor_pressure |

11.89 mmHg (USCG, 1999) 4.2 [mmHg] 4.2 MM HG @ 20 °C Vapor pressure, Pa at 20 °C: 560 4 mmHg |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Ethylidene-2-norbornene (5E2N) has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol. []

A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Vis spectroscopy to characterize 5E2N and its polymers. [, , , , , ]

A: Yes, 5E2N shows good compatibility with epoxy resins, making it suitable as a healing agent in self-healing epoxy composites. [, , ]

A: EPDM rubbers, including those containing 5E2N, exhibit superior resistance to oxygen, ozone, heat, and irradiation compared to polydiene rubbers like natural rubber (NR), polybutadiene rubber (BR), and styrene-butadiene rubber (SBR). [] This enhanced stability makes EPDM suitable for demanding applications like automotive sealing systems, window gaskets, and roofing materials. []

A: 5E2N serves as a monomer in ROMP reactions, often alongside dicyclopentadiene (DCPD). [, , , ] This reaction is highly relevant for self-healing applications in materials science.

A: Grubbs' catalysts, particularly the first and second generations, are frequently employed to initiate the ROMP of 5E2N. [, , , ]

A: Yes, beyond Grubbs' catalysts, various transition metal complexes, including those of titanium, vanadium, and nickel, have demonstrated the ability to polymerize 5E2N effectively. [, , , , ]

A: The steric and electronic properties of the catalyst significantly influence the copolymerization process. [, ] For example, bulky substituents on the catalyst can hinder comonomer insertion, leading to lower incorporation rates. []

A: The presence of two double bonds, one in the norbornene ring and the other in the ethylidene substituent, makes 5E2N highly reactive in various polymerization reactions. [, , ]

A: 5-Vinyl-2-norbornene (VNB) demonstrates a significantly higher reactivity compared to 5E2N in peroxide curing reactions. [] This difference arises from the lower steric hindrance around the terminal double bond in VNB, making it more accessible for reactions with peroxide radicals. []

A: Under certain conditions, the ethylidene group in 5E2N can significantly influence the reactivity of the norbornene ring double bond. [] This influence might be attributed to steric and electronic effects that alter the double bond's susceptibility to electrophilic attack. []

A: 5E2N can degrade in the presence of acidic species, impacting its effectiveness in polymerization reactions. [] Therefore, careful selection of catalysts and reaction conditions is crucial to minimize degradation and ensure optimal polymerization outcomes. []

A: Microencapsulation of 5E2N within a protective shell, often made of materials like urea-formaldehyde or melamine-urea-formaldehyde, is a common strategy to enhance its stability and control its release for self-healing applications. [, , , ]

A: The temperature profile during microcapsule manufacturing significantly impacts their quality and performance. [] A fast-slower heating stage generally yields superior microcapsules with desirable surface morphologies and thermal stability, essential for effective self-healing applications. []

A: Dynamic differential scanning calorimetry (DSC) is a valuable technique for monitoring the cure behavior and kinetics of 5E2N in self-healing systems. [, ] Researchers can determine cure temperatures, reaction rates, and the influence of factors like catalyst type and monomer blends on the curing process. [, ]

ANone: While the provided research focuses primarily on the synthesis and applications of 5E2N, limited information is available regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

A: Access to specialized equipment like DSC, NMR, and GPC is essential for characterizing 5E2N and its polymers. [, , , , , , , ] Furthermore, collaboration with research groups specializing in polymer synthesis, catalysis, and materials science can significantly accelerate advancements in this field.

A: Early research on 5E2N primarily focused on its synthesis through Diels-Alder reactions and its use as a crosslinking agent in EPDM rubbers. [, , ] As the field progressed, researchers explored its potential in ROMP reactions, opening up new avenues for self-healing materials. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

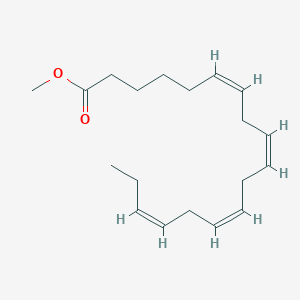

![2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin](/img/structure/B146424.png)